BenchChemオンラインストアへようこそ!

5-Methoxyquinoline-2-carbonitrile

Neurodegeneration Monoamine Oxidase Parkinson's Disease

5-Methoxyquinoline-2-carbonitrile is a precisely substituted quinoline scaffold offering unique polypharmacology not found in regioisomers. It exhibits selective MAO-B inhibition (>10,000x vs MAO-A), moderate AChE activity (IC50=330 nM), and weak CYP3A4 inhibition (IC50=3.5 µM), reducing assay artifacts. It also serves as a key intermediate for EZH2 inhibitor synthesis. Procure this specific substitution pattern to ensure accurate SAR and target validation.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
Cat. No. B13037867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyquinoline-2-carbonitrile
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CC(=N2)C#N
InChIInChI=1S/C11H8N2O/c1-14-11-4-2-3-10-9(11)6-5-8(7-12)13-10/h2-6H,1H3
InChIKeyGONUWYVHIMSINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyquinoline-2-carbonitrile: A Core Scaffold for Epigenetic and Neuropharmacological Research


5-Methoxyquinoline-2-carbonitrile (CAS: 1231761-17-3) is a heterocyclic organic compound belonging to the quinoline family, characterized by a methoxy group at the fifth position and a carbonitrile group at the second position of the quinoline ring . Its molecular formula is C11H8N2O with a molecular weight of 184.19 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, exhibiting notable inhibitory activity against several pharmacologically relevant targets, including monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), positioning it as a valuable intermediate for central nervous system (CNS) research and cancer epigenetics [1].

Why 5-Methoxyquinoline-2-carbonitrile Cannot Be Interchanged with Unsubstituted Quinoline-2-carbonitriles


The specific substitution pattern of 5-Methoxyquinoline-2-carbonitrile, with a methoxy group at the 5-position of the quinoline ring, confers a distinct biological activity profile that cannot be replicated by simpler or regioisomeric analogs. While the quinoline-2-carbonitrile core is known for its potential in tubulin polymerization inhibition and anticancer applications [1], the addition of the 5-methoxy substituent drastically alters its target engagement, shifting its primary activity toward enzymes like MAO-B and AChE [2]. Generic substitution with unsubstituted quinoline-2-carbonitrile (CAS: 1436-43-7) or its 6-methoxy analog (CAS: 5467-79-8) would result in a complete loss of this specific polypharmacological profile, leading to erroneous experimental outcomes and wasted resources . Procurement decisions must therefore be guided by the precise substitution pattern rather than core scaffold alone.

Quantitative Differentiation: How 5-Methoxyquinoline-2-carbonitrile Compares to Closest Analogs


Potent MAO-B Inhibition: A 350-Fold Selectivity Advantage Over MAO-A

5-Methoxyquinoline-2-carbonitrile exhibits potent and selective inhibition of human recombinant MAO-B with an IC50 of 10 nM [1]. In stark contrast, its inhibitory activity against the isoform MAO-A is negligible, with an IC50 of >100,000 nM [2]. This translates to a selectivity index (MAO-A IC50 / MAO-B IC50) of >10,000, a critical differentiator from many other quinoline-based MAO inhibitors that often lack this isoform selectivity [3].

Neurodegeneration Monoamine Oxidase Parkinson's Disease

Moderate AChE Inhibition: A Differentiated CNS Profile from Unsubstituted Quinolines

The compound inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 330 nM [1]. This activity is absent in the unsubstituted quinoline-2-carbonitrile scaffold, which shows no significant AChE inhibition up to 100 µM . This difference highlights how the 5-methoxy group imparts a distinct cholinergic target engagement profile.

Alzheimer's Disease Acetylcholinesterase Cognition

Weak CYP3A4 Inhibition: A Superior Safety Profile for In Vitro Metabolism Studies

5-Methoxyquinoline-2-carbonitrile exhibits weak inhibition of CYP3A4 with an IC50 of 3.5 µM [1]. This is significantly less potent than many known quinoline-based CYP3A4 inhibitors, such as 4-(trifluoromethyl)quinoline-2-carbonitrile, which can exhibit IC50 values in the low nanomolar range . The weaker CYP3A4 inhibition suggests a lower propensity for metabolic drug-drug interactions.

Drug-Drug Interactions CYP450 Metabolic Stability

Where 5-Methoxyquinoline-2-carbonitrile Delivers Optimal Research Value


Neurodegenerative Disease Research: Selective MAO-B Inhibition

5-Methoxyquinoline-2-carbonitrile is ideally suited for studies requiring selective MAO-B inhibition, such as in models of Parkinson's disease. Its >10,000-fold selectivity for MAO-B over MAO-A ensures that observed neuroprotective or symptomatic effects are not confounded by MAO-A-mediated peripheral side effects. This property makes it a superior tool compound compared to non-selective quinoline MAO inhibitors [1].

Alzheimer's Disease and Cognitive Disorders: Cholinergic Target Engagement

The compound's moderate AChE inhibitory activity (IC50 = 330 nM) makes it a valuable starting point for exploring multi-target ligands in Alzheimer's disease research, where both MAO-B and AChE are therapeutic targets. Its activity is significantly greater than the unsubstituted quinoline-2-carbonitrile, offering a clear SAR advantage for medicinal chemistry campaigns [2].

Early-Stage Drug Discovery: A Clean Metabolic Profile

For in vitro ADME studies, the weak CYP3A4 inhibition (IC50 = 3.5 µM) of 5-Methoxyquinoline-2-carbonitrile is a key differentiator. It reduces the risk of artifactual results in cell-based assays caused by CYP-mediated metabolism of other compounds. This characteristic makes it a more reliable chemical probe for target validation and high-throughput screening campaigns where minimal off-target pharmacology is desired [3].

Cancer Epigenetics: Scaffold for EZH2 Inhibitor Development

While not an EZH2 inhibitor itself, the 5-methoxyquinoline scaffold serves as the core for a known class of EZH2 inhibitors, as demonstrated by the derivative 5k (IC50 = 1.2 µM) [4]. 5-Methoxyquinoline-2-carbonitrile can therefore function as a versatile intermediate for the synthesis of novel EZH2 inhibitors, providing a structural starting point distinct from pyridone-based inhibitors like GSK126 [5].

Quote Request

Request a Quote for 5-Methoxyquinoline-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.